
Silane, dimethyl(3-methyl-1-oxobutyl)phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, dimethyl(3-methyl-1-oxobutyl)phenyl- is a chemical compound with the molecular formula C13H20OSi. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This particular compound is characterized by the presence of a phenyl group, a dimethyl group, and a 3-methyl-1-oxobutyl group attached to the silicon atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dimethyl(3-methyl-1-oxobutyl)phenyl- typically involves the reaction of phenylsilane with appropriate organic reagents under controlled conditions. One common method is the hydrosilylation reaction, where phenylsilane reacts with an alkene or alkyne in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of Silane, dimethyl(3-methyl-1-oxobutyl)phenyl- may involve large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
Silane, dimethyl(3-methyl-1-oxobutyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes or silanols.
Substitution: Nucleophilic substitution reactions can replace the organic groups attached to the silicon atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like alkoxides or amines are used in the presence of a base, often at room temperature.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes and silanols.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
Silane, dimethyl(3-methyl-1-oxobutyl)phenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and surfaces for biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
作用機序
The mechanism of action of Silane, dimethyl(3-methyl-1-oxobutyl)phenyl- involves its ability to form stable bonds with various substrates. The silicon atom can interact with different functional groups, facilitating the formation of siloxane bonds. These interactions are crucial in applications such as surface modification and material synthesis.
類似化合物との比較
Similar Compounds
Phenylsilane: Lacks the dimethyl and 3-methyl-1-oxobutyl groups.
Dimethylphenylsilane: Lacks the 3-methyl-1-oxobutyl group.
Trimethylsilane: Lacks the phenyl and 3-methyl-1-oxobutyl groups.
Uniqueness
Silane, dimethyl(3-methyl-1-oxobutyl)phenyl- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in specialized applications where other silanes may not be suitable.
特性
CAS番号 |
199847-86-4 |
|---|---|
分子式 |
C13H20OSi |
分子量 |
220.38 g/mol |
IUPAC名 |
1-[dimethyl(phenyl)silyl]-3-methylbutan-1-one |
InChI |
InChI=1S/C13H20OSi/c1-11(2)10-13(14)15(3,4)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 |
InChIキー |
LNDWEKRMNVTDDT-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)[Si](C)(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


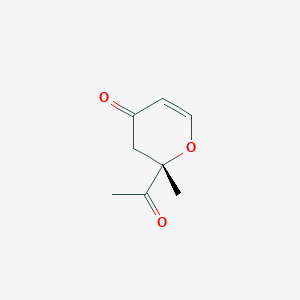
![N~1~-[7-(4-Methoxyphenyl)-1,6-naphthyridin-5-yl]butane-1,4-diamine](/img/structure/B12567849.png)
![N-[2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidin-4-yl]-N-methylglycine](/img/structure/B12567856.png)
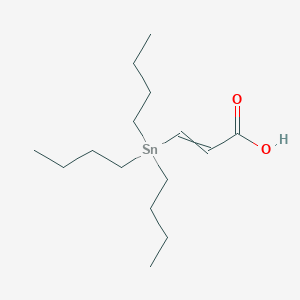
![Methanone, bis[4-(4-bromobutoxy)phenyl]-](/img/structure/B12567866.png)
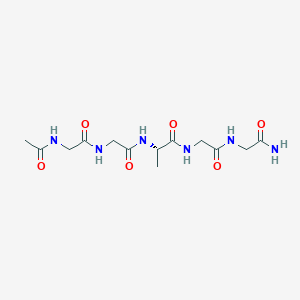
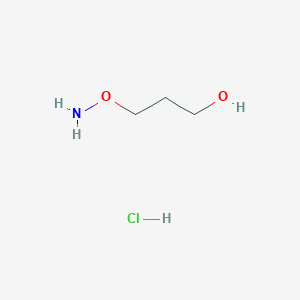
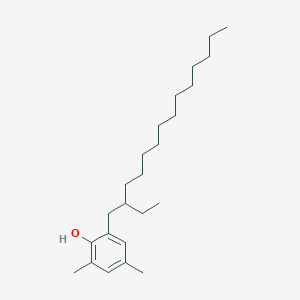
![2-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B12567881.png)
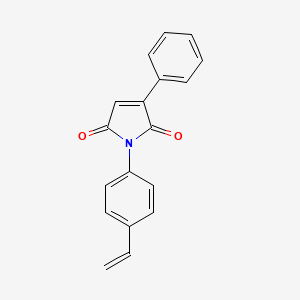
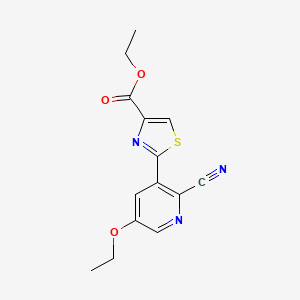
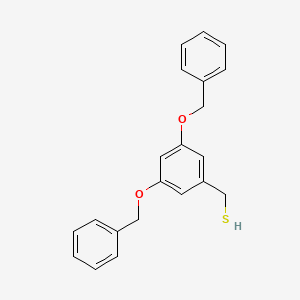
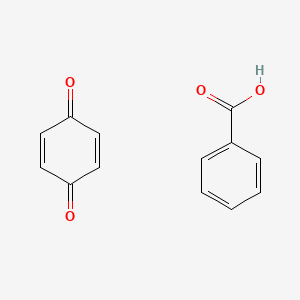
![1-(Butylamino)-3-[2-(ethenyloxy)ethoxy]propan-2-ol](/img/structure/B12567898.png)
